7-Chloro-2-phenylimidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC13570607
Molecular Formula: C13H9ClN2
Molecular Weight: 228.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H9ClN2 |
|---|---|
| Molecular Weight | 228.67 g/mol |
| IUPAC Name | 7-chloro-2-phenylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C13H9ClN2/c14-11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H |
| Standard InChI Key | LKQCTPWOJAUIOF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Cl |
| Canonical SMILES | C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
7-Chloro-2-phenylimidazo[1,2-a]pyridine (C₁₃H₉ClN₂) features a planar bicyclic core comprising an imidazole ring fused to a pyridine moiety. The chlorine atom occupies position 7 on the pyridine ring, while a phenyl group is attached at position 2 of the imidazole ring (Figure 1) . X-ray crystallography of analogous compounds confirms nearly coplanar aromatic systems, with bond lengths and angles consistent with delocalized π-electron systems .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular weight | 228.68 g/mol | |
| Melting point | 205–206°C | |
| LogP (calculated) | 3.12 | |
| Hydrogen bond acceptors | 2 |
The chlorine substituent enhances electrophilicity at the pyridine ring, enabling regioselective functionalization. NMR studies of related derivatives reveal distinct proton environments: the imidazole C3 proton appears as a singlet near δ 7.89 ppm, while pyridine protons resonate between δ 6.83–8.00 ppm .
Synthetic Methodologies
Two-Component Cyclization
The most efficient route involves DBU-catalyzed cyclization of 2-amino-5-chloropyridine with phenacyl bromides in aqueous ethanol (1:1 v/v) at room temperature :
Optimized conditions (20 mol% DBU, 12 h reaction time) achieve 81% yield with excellent atom economy (73.4%) . Electron-withdrawing groups on phenacyl bromides moderately reduce yields (72–79%) due to decreased nucleophilicity .
Table 2: Representative Synthesis Conditions
| Starting Material | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-5-chloropyridine | DBU | EtOH/H₂O | 12 | 81 |
| 2-Amino-3-methylpyridine | [Bmim]Br₃ | Solvent-free | 24 | 77 |
One-Pot Tribromide-Mediated Synthesis
An alternative method employs 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) to mediate cyclization between 2-aminopyridines and acetophenones under solvent-free conditions . While this approach avoids hazardous α-bromoketones, it requires higher temperatures (80°C) and gives lower yields (75–89%) for chloro-substituted derivatives .
Analytical Characterization
Spectroscopic Profiles
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IR: Strong absorption at 1635 cm⁻¹ (C=N stretch), 746 cm⁻¹ (C-Cl stretch)
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¹H NMR (CDCl₃): δ 7.89 (s, 1H, imidazole-H), 7.97–8.00 (m, 2H, aryl-H)
Chromatographic Behavior
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows a retention time of 8.2 min, with >95% purity under optimized conditions .
Industrial and Environmental Considerations
The DBU-catalyzed aqueous ethanol synthesis demonstrates green chemistry advantages:
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E-factor: 0.87 (kg waste/kg product)
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Process mass intensity: 6.32
Scale-up trials (25 mmol) maintain 93% yield, confirming industrial viability .
Future Directions
While 7-chloro-2-phenylimidazo[1,2-a]pyridine shows promise, key research gaps remain:
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In vivo toxicology profiles: No published data on acute/chronic toxicity
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Structure-activity relationships: Impact of chloro position on target selectivity
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Formulation strategies: Solubility enhancement via salt formation or nanoencapsulation
Ongoing studies should prioritize target identification through proteomic profiling and molecular docking simulations.
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